7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A notable study detailed the synthesis of a pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, showcasing the versatility of 7-nitro-benzoxazine derivatives in forming complex chemical structures, as confirmed by X-ray analysis (Ilaš et al., 2008). Another study introduced a novel synthesis approach for 2H-1,4-benzoxazine derivatives using Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst, demonstrating innovative pathways for obtaining hydroxy-substituted benzoxazines (Qing-Yuan Meng et al., 2009).
Potential Applications
Research into the potential applications of 7-nitro-benzoxazine derivatives has uncovered their utility across various domains. One study synthesized 3-arylamino-7-nitro-2H-1,4-benzoxazines to investigate their suitability as hair colorants, highlighting the compound's applicability in the cosmetic industry (Hartmann et al., 2004). The bioactivity and ecological role of 1,4-benzoxazinones, including derivatives of 7-nitro-benzoxazine, have been explored for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their potential as natural herbicide models and in pharmaceutical development (Macias et al., 2009).
Advanced Material Development
In the realm of material science, benzoxazine derivatives have been identified as promising candidates for developing high-performance thermosetting resins. Studies have shown that these compounds exhibit high thermal stability, low volume shrinkage upon curing, and are suitable for creating materials with excellent thermomechanical properties (Masanobu Muraoka et al., 2022). Furthermore, the synthesis of novel benzoxazine monomers containing allyl groups demonstrated their potential in forming thermosets with superior thermal and mechanical properties, expanding the application of benzoxazine-based polymers (Agag & Takeichi, 2003).
Safety and Hazards
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is classified as Acute Tox. 3 Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFDUNYLMTXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593572 | |
Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120711-81-1 | |
Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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